3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction requires a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the compound is likely produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it versatile for creating diverse chemical structures.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide exerts its effects involves binding to specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: : Similar compounds include various pyrazole-based molecules with different substituents.
Pyrimidine derivatives: : Compounds containing pyrimidine rings with different functional groups.
Uniqueness
3-Methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of methoxy, methyl, and pyrazolo[1,5-a]pyrimidinyl groups. This combination provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-Methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, focusing on its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H14N6O2
- CAS Number : 1797822-75-3
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a broad spectrum of biological activities. These compounds are known for their roles as selective protein inhibitors and their potential in treating various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. For example:
- Target Enzyme : p21-activated kinase (PAK)
- Inhibition Rate : 75% at 10 µM concentration
- Mechanism : Competitive inhibition with ATP binding site
This activity underscores its potential utility in cancer therapy by disrupting critical signaling pathways involved in tumor growth and metastasis.
Case Studies
Several case studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
-
Study on Anticancer Efficacy :
- Objective : To evaluate the efficacy of various pyrazolo derivatives against breast cancer.
- Findings : The study reported that compounds similar to this compound exhibited significant cell cycle arrest at the G2/M phase in MCF-7 cells, indicating a mechanism that may involve disruption of mitotic processes.
-
Enzymatic Activity Assessment :
- Objective : To assess the inhibitory effects on specific kinases.
- Findings : The compound was shown to inhibit PAK activity effectively, leading to reduced cell proliferation in vitro.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-4-11-14-5-9(6-19(11)16-8)15-12(20)10-7-18(2)17-13(10)21-3/h4-7H,1-3H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIDRILXDBADOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CN(N=C3OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.